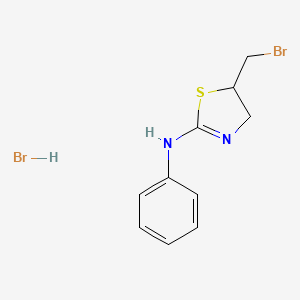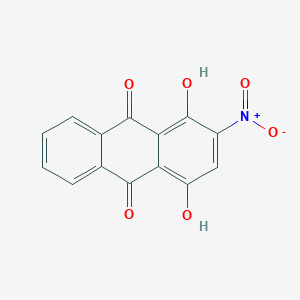![molecular formula C21H27N3O B3838097 N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3838097.png)
N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide
Overview
Description
N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide, commonly known as DAB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAB belongs to the class of hydrazones and has been found to exhibit promising antitumor, antifungal, and antimicrobial activities.
Mechanism of Action
The mechanism of action of DAB is not fully understood. However, it has been proposed that DAB induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. DAB has also been found to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
DAB has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the production of pro-inflammatory cytokines. DAB has also been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DAB in lab experiments is its potent antitumor, antifungal, and antimicrobial activities. DAB is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, DAB has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DAB is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for DAB research. One potential direction is to investigate the use of DAB in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the use of DAB as a potential treatment for fungal and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of DAB and to identify its potential therapeutic targets.
Conclusion
In conclusion, N'-[4-(dipropylamino)benzylidene]-4-methylbenzohydrazide, or DAB, is a synthetic compound that has shown promising therapeutic potential in the field of scientific research. DAB exhibits potent antitumor, antifungal, and antimicrobial activities, and has low toxicity towards normal cells. While there are some limitations to using DAB in lab experiments, there are several future directions for research that may lead to the development of new and effective therapeutic agents.
Scientific Research Applications
DAB has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. DAB has also been found to possess antifungal and antimicrobial activities against several pathogenic organisms, including Candida albicans and Staphylococcus aureus.
properties
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-4-14-24(15-5-2)20-12-8-18(9-13-20)16-22-23-21(25)19-10-6-17(3)7-11-19/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,25)/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTASPSBHYJVSG-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B3838043.png)


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838059.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838083.png)

![3-(2-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838091.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3838099.png)
